molecular formula C13H21NO B590737 N-Demethyltapentadol CAS No. 1300037-83-5

N-Demethyltapentadol

Cat. No.: B590737
CAS No.: 1300037-83-5
M. Wt: 207.317
InChI Key: PQQINTFVECNXLC-GXFFZTMASA-N
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Description

N-Demethyltapentadol is a metabolite of tapentadol, a centrally acting opioid analgesic. Tapentadol is known for its dual mechanism of action, functioning as both a mu-opioid receptor agonist and a norepinephrine reuptake inhibitor. This compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in pharmacokinetic and pharmacodynamic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Demethyltapentadol typically involves the demethylation of tapentadol. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: N-Demethyltapentadol can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

N-Demethyltapentadol exerts its effects primarily through its interaction with the mu-opioid receptor, similar to tapentadol. It also inhibits the reuptake of norepinephrine, contributing to its analgesic properties. The molecular targets include the mu-opioid receptor and norepinephrine transporters, which play a role in pain modulation and neurotransmitter regulation .

Comparison with Similar Compounds

Uniqueness: N-Demethyltapentadol is unique due to its specific role as a metabolite of tapentadol, retaining some pharmacological properties while exhibiting distinct metabolic and pharmacokinetic characteristics. Unlike tramadol, it does not rely on active metabolites for its analgesic effects, making it more predictable in terms of pharmacological response .

Biological Activity

N-Demethyltapentadol, a metabolite of tapentadol, has garnered attention for its biological activity and pharmacological properties. This article provides a comprehensive overview of the compound's mechanisms of action, pharmacokinetics, and its implications in clinical settings.

Overview of Tapentadol and Its Metabolites

Tapentadol is a centrally acting analgesic that combines two mechanisms of action: mu-opioid receptor (MOR) agonism and noradrenaline reuptake inhibition (NRI). This dual action provides effective pain relief while potentially reducing the risk of opioid-related side effects. This compound is formed through the demethylation of tapentadol via cytochrome P450 enzymes CYP2C9 and CYP2C19, accounting for approximately 13% of the administered dose .

Primary Pharmacodynamics:

  • Mu-Opioid Receptor Agonism: this compound binds to the MOR with lower affinity compared to tapentadol itself. The binding affinity (Ki value) for MOR is significantly less than that of morphine, indicating a reduced potency in eliciting opioid-like effects .
  • Noradrenaline Reuptake Inhibition: The metabolite retains some capacity to inhibit noradrenaline uptake, contributing to its analgesic effects. This mechanism may provide additional pain relief through enhanced noradrenergic signaling in the central nervous system .

Pharmacokinetics

The pharmacokinetic profile of this compound reflects its role as a metabolite:

  • Absorption: Following tapentadol administration, this compound is detected in plasma; however, its concentration is significantly lower than that of tapentadol itself, with detection rates around 2% .
  • Metabolism: The major metabolic pathway involves conjugation with glucuronic acid, producing inactive metabolites. This compound is further glucuronidated but does not contribute significantly to the analgesic activity of tapentadol .
  • Excretion: Approximately 99% of tapentadol and its metabolites are excreted via the kidneys, with a terminal half-life of about four hours .

Case Studies and Clinical Implications

Several studies have examined the clinical implications of tapentadol and its metabolites:

  • Pain Management Efficacy:
    • A study demonstrated that tapentadol effectively managed acute and chronic pain conditions with a favorable side effect profile compared to traditional opioids. The presence of this compound suggests a potential for sustained analgesic effects due to its dual-action mechanism .
  • Safety Profile:
    • Research indicates that the dual mechanism may reduce the incidence of common opioid-related side effects such as nausea and constipation. The lower intrinsic efficacy at MOR may also contribute to a reduced risk of dependency compared to stronger opioids like morphine .
  • Comparative Effectiveness:
    • In comparative studies with other analgesics, tapentadol (and by extension, its metabolites) showed superior efficacy in managing neuropathic pain, highlighting the importance of both MOR agonism and NRI in therapeutic outcomes .

Data Summary

ParameterTapentadolThis compound
Mechanism of Action MOR agonism + NRIReduced MOR activity + NRI
Binding Affinity (Ki) 0.096 µM (MOR)Lower than Tapentadol
Metabolism GlucuronidationGlucuronidation
Excretion 99% renalPart of overall metabolism
Half-Life ~4 hoursSimilar
Clinical Use Pain managementLimited direct application

Properties

IUPAC Name

3-[(2R,3R)-2-methyl-1-(methylamino)pentan-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-4-13(10(2)9-14-3)11-6-5-7-12(15)8-11/h5-8,10,13-15H,4,9H2,1-3H3/t10-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQINTFVECNXLC-GXFFZTMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)O)C(C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)O)[C@@H](C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016935
Record name N-Demethyltapentadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1300037-83-5
Record name N-Demethyltapentadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1300037835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Demethyltapentadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DEMETHYLTAPENTADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/246I1D7TDL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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